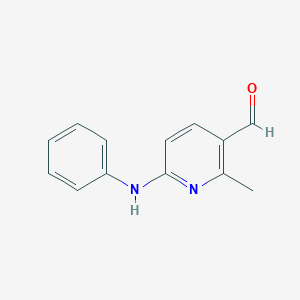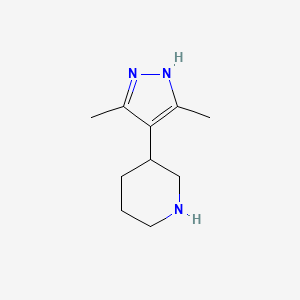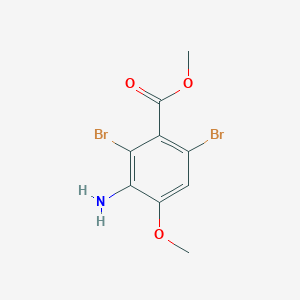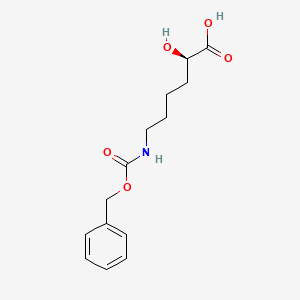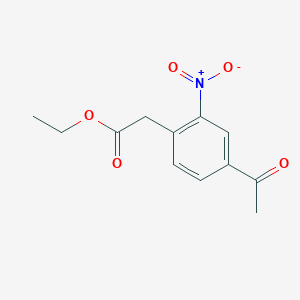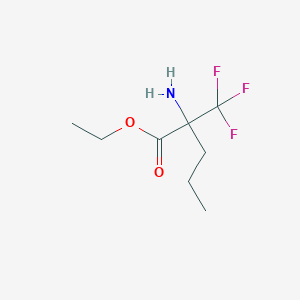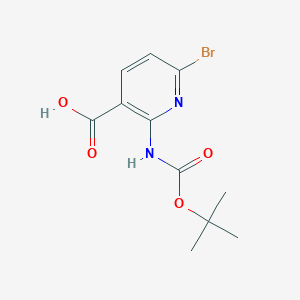
6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid is a chemical compound with the molecular formula C11H13BrN2O4 and a molecular weight of 317.14 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid typically involves the following steps:
Nitration: The starting material, 2-aminonicotinic acid, undergoes nitration to introduce a nitro group.
Bromination: The nitro compound is then brominated to introduce the bromine atom at the 6-position.
Reduction: The nitro group is reduced to an amino group.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to yield the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution: Common reagents include organometallic compounds and palladium catalysts.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: The major product is 2-amino-6-bromonicotinic acid.
Aplicaciones Científicas De Investigación
6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of complex molecules and materials.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
2-((tert-Butoxycarbonyl)amino)nicotinic acid: Lacks the bromine atom at the 6-position.
6-Bromo-2-amino-nicotinic acid: Lacks the Boc protecting group.
Uniqueness
6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid is unique due to the presence of both the bromine atom and the Boc protecting group, which allows for selective reactions and modifications .
Propiedades
Fórmula molecular |
C11H13BrN2O4 |
|---|---|
Peso molecular |
317.14 g/mol |
Nombre IUPAC |
6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-6(9(15)16)4-5-7(12)13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
Clave InChI |
HYRCPWYMMZRDPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


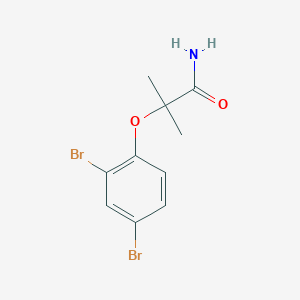
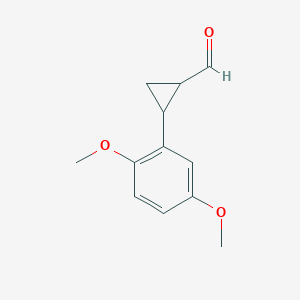
![Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13001076.png)
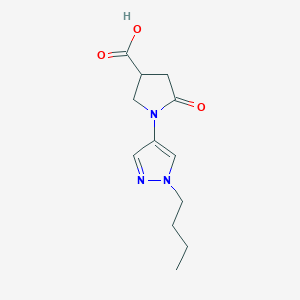
![2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13001098.png)
